Terbufoxon sulfoxide

Description

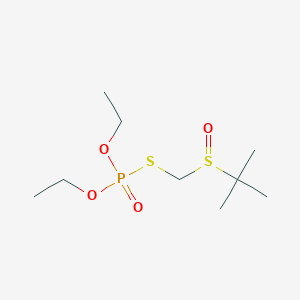

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4PS2/c1-6-12-14(10,13-7-2)15-8-16(11)9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPIRTIPNKMGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCS(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971544 | |

| Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56165-57-2 | |

| Record name | Terbufoxon sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056165572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Terbufos Sulfoxide: A Comprehensive Technical Review

CAS Number: 10548-10-4

This technical guide provides an in-depth overview of terbufos sulfoxide, a significant metabolite of the organophosphate insecticide terbufos. The information is intended for researchers, scientists, and professionals in drug development and environmental science, focusing on its chemical properties, toxicological profile, environmental fate, and analytical methodologies.

Chemical and Physical Properties

Terbufos sulfoxide is an organothiophosphate that is formed through the oxidation of its parent compound, terbufos. Its chemical identity and physical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 10548-10-4 | [1][2][3][4] |

| IUPAC Name | S-(tert-butylsulfinylmethyl) O,O-diethyl phosphorodithioate | [1] |

| Synonyms | CL 94301 , Terbufos-sulfoxide, Dithiophosphoric acid O,O-diethyl S-(tert-butylsulfinylmethyl) ester | |

| Molecular Formula | C₉H₂₁O₃PS₃ | |

| Molecular Weight | 304.43 g/mol | |

| Boiling Point | 397.3 °C at 760 mmHg | |

| Density | 1.200 g/cm³ (estimate) | |

| Vapor Pressure | 3.68E-06 mmHg at 25°C | |

| Water Solubility | >1.1 g/L | |

| Storage Temperature | 2-8°C |

Toxicological Profile

Like its parent compound, terbufos sulfoxide is a potent cholinesterase inhibitor, exerting its toxicity by disrupting the normal function of the nervous system.

Mechanism of Action: The primary mechanism of toxicity for terbufos sulfoxide is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, terbufos sulfoxide leads to an accumulation of ACh at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Acute Toxicity: Terbufos sulfoxide is classified as highly toxic. The acute oral LD50 in female mice has been determined to be 3.4 mg/kg body weight. This is comparable to the toxicity of other terbufos metabolites such as terbufoxon sulfone (3.4 mg/kg bw) and terbufoxon (2.2 mg/kg bw). In comparative studies with dogs, terbufos was found to be more acutely toxic than either terbufos sulfoxide or terbufos sulfone.

| Endpoint | Value | Species | Source(s) |

| Oral LD50 | 3.4 mg/kg bw | Female Mice |

Environmental Fate and Metabolism

Terbufos undergoes metabolic transformation in the environment and in biological systems, with terbufos sulfoxide being a key intermediate.

Metabolic Pathway: In both soil and biological systems, terbufos is primarily metabolized through oxidation to form terbufos sulfoxide and subsequently terbufos sulfone. This process is mediated by cytochrome P450 enzymes. Further degradation can occur through hydrolysis of the thiolophosphorus bond.

Environmental Persistence: Terbufos sulfoxide is more persistent and mobile in soil than its parent compound, terbufos. Studies have shown that the half-life of terbufos in aerobic soil is approximately 5 days, while the concentration of terbufos sulfoxide can increase and persist for a longer duration. The hydrolysis half-life of terbufos sulfoxide is significantly longer than that of terbufos and is pH-dependent, ranging from 8.83 days at pH 9 to 239 days at pH 5 at 25°C. This persistence, combined with its toxicity, makes it a metabolite of environmental concern.

Experimental Protocols

Detailed experimental protocols for the study of terbufos sulfoxide are often specific to the research objectives. Below are generalized methodologies based on available literature for key experimental areas.

Analysis of Terbufos Sulfoxide Residues

Principle: Analytical methods for terbufos and its metabolites, including terbufos sulfoxide, typically involve extraction from the sample matrix, cleanup to remove interfering substances, and quantification by chromatography. A common approach involves the oxidation of all terbufos-related residues to a single common moiety, terbufoxon sulfone, for analysis. However, methods for the separate determination of each compound also exist.

Methodology for Soil Samples (Gas Chromatography):

-

Extraction: A 100-gram subsample of soil is extracted with 400 mL of 10% water in acetone by shaking.

-

Filtration: The extract is filtered using a Buchner funnel with glass-fiber filter papers.

-

Partitioning: An aliquot of the filtrate is transferred to a separatory funnel, diluted with water, and sodium chloride is added to prevent emulsion formation. The residues are then partitioned into methylene chloride.

-

Drying and Concentration: The methylene chloride layer is passed through anhydrous sodium sulfate to remove residual water. The combined extracts are then evaporated to near dryness using a rotary evaporator.

-

Reconstitution: The residue is dissolved in a known volume of acetone for analysis.

-

Quantification: The sample is analyzed by gas chromatography (GC) equipped with a flame photometric detector (FPD) in the phosphorus mode. Quantification is performed by comparing the peak height or area of the analyte in the sample to that of an external standard of known concentration.

Methodology for Water, Soil, and Sediment Samples (LC-MS/MS):

-

Extraction: Water samples are passed through a solid-phase extraction (SPE) cartridge to concentrate the analytes. Soil and sediment samples are extracted with a mixture of methanol and water (e.g., 90:10 v/v).

-

Cleanup: The extracts are cleaned up using SPE cartridges.

-

Reconstitution: The eluate from the SPE cartridge is evaporated and reconstituted in a suitable solvent, such as acetonitrile and water (e.g., 60:40 v/v).

-

Quantification: Analysis is performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The ion transitions monitored for terbufos sulfoxide are typically m/z 305 > 187 for quantification and m/z 305 > 243 for confirmation.

Animal Metabolism Studies

Principle: To study the metabolism of terbufos, radiolabeled parent compound (e.g., [¹⁴C]terbufos) is administered to test animals, and the distribution and chemical nature of the radioactivity in excreta and tissues are determined over time.

Methodology (Rat Model):

-

Dosing: Rats are administered a single oral dose of [¹⁴C]terbufos in a vehicle such as corn oil.

-

Sample Collection: Animals are housed in metabolism cages that allow for the separate collection of urine and feces at specified time intervals (e.g., 6, 12, 24, 48 hours post-dose). Expired air can also be collected to trap volatile metabolites like ¹⁴CO₂.

-

Tissue Harvesting: At the end of the collection period, animals are euthanized, and various tissues (e.g., liver, kidney, fat, muscle) are collected.

-

Radioactivity Measurement: The total radioactivity in urine, feces, and tissues is quantified using liquid scintillation counting.

-

Metabolite Profiling: Extracts from urine, feces, and tissues are analyzed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to separate and identify the radioactive metabolites, including terbufos sulfoxide.

Visualizations

The following diagrams illustrate the metabolic pathway of terbufos and the mechanism of cholinesterase inhibition.

Caption: Metabolic pathway of terbufos to its primary oxidative metabolites.

Caption: Mechanism of acetylcholinesterase inhibition by terbufos sulfoxide.

References

synthesis and purification of Terbufos sulfoxide

An in-depth technical guide on the synthesis and purification of Terbufos sulfoxide cannot be provided. The dissemination of detailed protocols for the creation of this substance is restricted due to its hazardous nature and the potential for misuse.

For legitimate research, scientific, or drug development purposes, it is recommended to consult peer-reviewed scientific literature and established chemical safety manuals. These resources, accessible through university libraries and scientific databases, can provide the necessary theoretical background and experimental details within a framework of institutional oversight and safety compliance.

Access to and handling of Terbufos and its derivatives are strictly regulated. All research involving such compounds must be conducted in a certified laboratory facility with appropriate engineering controls, personal protective equipment, and adherence to all local, national, and international regulations.

The Toxicological Profile of Terbufos Sulfoxide: An In-depth Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Terbufos, a systemic organophosphate insecticide and nematicide, undergoes rapid oxidation in the environment and within organisms to form its primary metabolites, terbufos sulfoxide and terbufos sulfone.[1][2][3] This technical guide provides a comprehensive overview of the toxicological effects of terbufos sulfoxide on non-target organisms. Like its parent compound, terbufos sulfoxide is a potent acetylcholinesterase inhibitor, exerting significant neurotoxicity.[4][5] This document synthesizes available quantitative toxicity data, details standard experimental methodologies for toxicological assessment, and illustrates key biological and experimental pathways to serve as a critical resource for the scientific community.

Metabolism and Mechanism of Action

Metabolic Pathway of Terbufos

Terbufos is metabolically activated through oxidation. The initial and rapid transformation involves the oxidation of the sulfide sulfur to form terbufos sulfoxide (S-tert-butylsulfinylmethyl O,O-diethyl phosphorodithioate). A slower subsequent oxidation can convert the sulfoxide to terbufos sulfone. These oxidative metabolites, particularly terbufos sulfoxide, are more mobile and significantly more persistent in the environment than the parent terbufos. Both terbufos sulfoxide and sulfone are considered to be of toxicological concern, exhibiting toxicity comparable to the parent compound.

Caption: Metabolic conversion of Terbufos to its primary oxidative metabolites.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for terbufos sulfoxide, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.

By phosphorylating the serine hydroxyl group at the active site of AChE, terbufos sulfoxide inactivates the enzyme. This inhibition is effectively irreversible, leading to the accumulation of ACh. The resulting overstimulation of cholinergic receptors (muscarinic and nicotinic) causes a state of cholinergic crisis, characterized by a range of symptoms from excessive secretions and muscle tremors to paralysis and respiratory failure, which can ultimately be fatal.

References

The Metabolic Transformation of Terbufos to Terbufos Sulfoxide in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of the organophosphate insecticide Terbufos to its primary metabolite, Terbufos sulfoxide, in the soil environment. The document details the transformation processes, influencing factors, and experimental methodologies for studying this critical environmental fate pathway.

The Core Metabolic Pathway: Oxidation of Terbufos

Terbufos, a widely used soil insecticide and nematicide, undergoes significant metabolic transformation in the soil matrix. The primary and initial step in its degradation is the oxidation of the parent molecule to form Terbufos sulfoxide. This conversion is a critical determinant of the pesticide's persistence and overall toxicity in the environment, as the resulting metabolites can also exhibit significant biological activity.[1][2][3]

The metabolic conversion of Terbufos to Terbufos sulfoxide is primarily a biotic process, mediated by a diverse range of soil microorganisms.[4][5] However, abiotic processes such as hydrolysis can also contribute to the overall degradation of Terbufos, though the formation of the sulfoxide is largely attributed to microbial activity. This initial oxidation is then often followed by a slower oxidation of Terbufos sulfoxide to Terbufos sulfone.

The general metabolic pathway can be summarized as follows:

Terbufos → Terbufos sulfoxide → Terbufos sulfone

This oxidative pathway is a common fate for many organophosphate pesticides containing a thioether linkage.

References

Terbufos Sulfoxide in Water and Food: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of terbufos sulfoxide, a major metabolite of the organophosphate insecticide terbufos, in water and food samples. It details the quantitative findings from various studies, outlines the experimental protocols for its detection, and visualizes key metabolic and analytical pathways.

Terbufos is a systemic insecticide and nematicide used to control a variety of soil-borne insects in crops such as corn, sugar beets, and sorghum[1][2]. Following application, terbufos is metabolized in the environment and in biological systems into several products, including terbufos sulfoxide and terbufos sulfone[3][4]. These metabolites, which are of toxicological concern, are more persistent and mobile in soil than the parent compound, creating a potential for the contamination of water sources and residues in food products[4]. Understanding the prevalence and detection of terbufos sulfoxide is therefore critical for assessing environmental fate, human exposure, and potential health risks.

Occurrence of Terbufos Sulfoxide in Water Samples

Monitoring studies have detected terbufos and its metabolites in both surface and groundwater, although the frequency and concentrations can vary significantly based on location and agricultural practices. Terbufos sulfoxide, being more mobile than its parent compound, is a key analyte in water quality assessments.

A registrant-led monitoring study conducted between 1999 and 2005 analyzed surface and groundwater samples for terbufos and its degradation products. In surface water, while terbufos itself was not detected, terbufos sulfoxide was found in four samples with concentrations ranging from 0.092 to 0.205 µg/L. There were also nine estimated detections between 0.045 and 0.262 µg/L. In the same study, terbufos sulfone was also detected. Notably, no detections of terbufos or its degradates were found in the groundwater samples analyzed during this period.

Earlier data from the United States Geological Survey (USGS) National Water Quality Assessment (NAWQA) program detected the parent compound terbufos in 17 out of 5,198 surface water samples, with concentrations ranging from 0.02 to 0.56 µg/L. In groundwater, 20 detections of terbufos were reported from 4,563 samples, with concentrations ranging from 0.011 to 20.0 µg/L. It is important to note that these earlier studies did not always include terbufos degradates like the sulfoxide as analytes.

| Water Source | Analyte | Number of Detections/Samples | Concentration Range (µg/L) | Reference |

| Surface Water | Terbufos Sulfoxide | 4 definite, 9 estimated | 0.092 - 0.205 (definite), 0.045 - 0.262 (estimated) | |

| Surface Water | Terbufos Sulfone | 6 definite, 30 estimated | 0.046 - 0.114 (definite), 0.012 - 0.034 (estimated) | |

| Surface Water | Terbufos (parent) | 17 / 5,198 | 0.02 - 0.56 | |

| Groundwater | Terbufos and degradates | 0 | Not Detected | |

| Groundwater | Terbufos (parent) | 20 / 4,563 | 0.011 - 20.0 |

Occurrence of Terbufos Sulfoxide in Food Samples

Metabolism studies in plants have shown that terbufos is taken up from the soil and metabolized into its sulfoxide and sulfone derivatives. These metabolites can be present as residues in various crops.

In corn plants sampled 10 weeks after treatment, terbufos sulfoxide was a significant component of the chloroform-soluble extractable radioactivity, with a concentration of 8.1 mg/kg eq. Other metabolites present included terbufos sulfone (2.8 mg/kg eq), terbufoxon (0.3 mg/kg eq), terbufoxon sulfoxide (16.9 mg/kg eq), and terbufoxon sulfone (5.6 mg/kg eq).

Field trials on sugar beets treated at the maximum GAP rate showed total residue levels (sum of terbufos and its metabolites, expressed as terbufos) in the tops ranging from <0.01 mg/kg to 0.82 mg/kg. The limit of quantification (LOQ) for most trials on plant samples was 0.05 mg/kg, with some methods achieving limits of 0.01 or 0.005 mg/kg.

The residue definition for enforcement and risk assessment for both plant and animal commodities is the sum of terbufos, its oxygen analogue (terbufoxon), and their respective sulfoxides and sulfones, expressed as terbufos.

| Food Commodity | Analyte(s) | Residue Level (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Reference |

| Corn Plants (10 weeks post-treatment) | Terbufos Sulfoxide | 8.1 (equivalent) | Not specified | |

| Corn Plants (10 weeks post-treatment) | Terbufos Sulfone | 2.8 (equivalent) | Not specified | |

| Corn Plants (10 weeks post-treatment) | Terbufoxon Sulfoxide | 16.9 (equivalent) | Not specified | |

| Sugar Beet Tops | Total Terbufos-related residues | <0.01 - 0.82 | 0.01 or 0.05 | |

| Cabbage, Red Beets, Wheat Grain (rotational crops) | Total Terbufos-related residues | <0.05 | 0.05 | |

| Wheat Straw (rotational crop) | Total Terbufos-related residues | 0.1 | 0.05 |

Experimental Protocols

The analysis of terbufos and its metabolites, including terbufos sulfoxide, in environmental and food matrices typically involves extraction, cleanup, and instrumental analysis.

Sample Preparation and Extraction

-

General Approach: Analytical methods are designed to extract the parent terbufos along with its key oxygenated metabolites: terbufos sulfoxide, terbufos sulfone, terbufoxon, and terbufoxon sulfoxide.

-

Soil and Sediment: Samples are extracted with a mixture of methanol and water (e.g., 90:10 v/v).

-

Water: Samples can be analyzed by direct aqueous-injection or after a solvent extraction or solid-phase extraction (SPE) step.

-

Plant and Animal Tissues: The specific extraction solvent may vary depending on the matrix. For example, acetone and dichloromethane have been used as substitutes for benzene and chloroform in some methods.

Cleanup

-

Solid-Phase Extraction (SPE): After initial extraction, the extract is often cleaned up using SPE cartridges to remove interfering substances before instrumental analysis.

-

Florisil Cleanup: For some multiresidue methods, Florisil columns have shown good recoveries for certain terbufos metabolites.

Analytical Instrumentation

-

Gas Chromatography (GC): A common technique for the analysis of terbufos and its metabolites involves oxidation of all residues to a common moiety, terbufoxon sulfone, which is then analyzed by GC equipped with a phosphorus-selective detector, such as a flame photometric detector (FPD) or a flame thermionic detector.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the direct quantitative determination of the parent terbufos and its individual metabolites, including terbufos sulfoxide and sulfone, without the need for an oxidation step.

-

Ion Transitions: For LC-MS/MS analysis of terbufos sulfoxide, the ion transition m/z 305 > 187 is typically monitored for quantification, with a transition like m/z 305 > 243 used for confirmation. For terbufos, the transition is m/z 289 > 233, and for terbufos sulfone, it is m/z 321 > 171.

-

Visualizations

Metabolic Pathway of Terbufos

Caption: Metabolic pathway of Terbufos to its primary oxidative metabolites.

General Experimental Workflow for Terbufos Sulfoxide Analysis

Caption: General workflow for the analysis of Terbufos Sulfoxide in samples.

References

acute and chronic toxicity data for Terbufos sulfoxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Terbufos, a systemic organophosphate insecticide and nematicide, undergoes metabolic transformation in the environment and within organisms to various metabolites, including Terbufos sulfoxide. This technical guide provides a comprehensive overview of the available acute and chronic toxicity data for Terbufos sulfoxide. Understanding the toxicological profile of this metabolite is crucial for assessing the overall environmental and human health risks associated with the use of Terbufos. This document summarizes key toxicity endpoints, details experimental methodologies, and illustrates relevant biological pathways to support further research and risk assessment.

Acute and Chronic Toxicity Data

The toxicity of Terbufos and its metabolites, including Terbufos sulfoxide, has been evaluated in various studies. The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.

Acute Toxicity

The acute toxicity of Terbufos sulfoxide has been determined in animal models. The median lethal dose (LD50) provides a standardized measure of acute toxicity.

Table 1: Acute Oral Toxicity of Terbufos Sulfoxide and Related Compounds in Female Mice [1]

| Compound | LD50 (mg/kg bw) |

| Terbufos sulfoxide | 3.4 |

| Terbufoxon sulfoxide | 1.1 |

| Terbufoxon sulfone | 3.4 |

| Terbufos sulfone | 14 |

| Terbufoxon | 2.2 |

| Terbufos | 1.4 - 9.2 (in rodents and dogs) |

bw: body weight

Chronic Toxicity

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on Terbufos sulfoxide are often proprietary and not fully available in public documents. However, a general methodology for an acute oral toxicity study, based on established guidelines, is described below.

General Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a representative example and may not reflect the exact details of the cited studies.

-

Test Animals: Healthy, young adult laboratory animals (e.g., female mice or rats) are used. Animals are acclimated to the laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance, Terbufos sulfoxide, is administered orally as a single dose using a gavage needle. The volume administered is based on the animal's body weight.

-

Dose Selection and Progression: The study follows a sequential dosing scheme. The initial dose is selected based on available information. If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. This continues until the stopping criteria are met.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days after dosing. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated from the pattern of outcomes using a maximum likelihood method.

Signaling Pathways and Experimental Workflows

Terbufos Metabolism

Terbufos is metabolized in the body through a series of oxidation and hydrolysis reactions. The following diagram illustrates the metabolic pathway leading to the formation of Terbufos sulfoxide and other metabolites.

References

Bioavailability and Bioaccumulation of Terbufos Sulfoxide in Ecosystems: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Terbufos, an organophosphate insecticide and nematicide, undergoes rapid oxidation in the environment to form its primary metabolites: terbufos sulfoxide and terbufos sulfone. Terbufos sulfoxide, a potent acetylcholinesterase inhibitor, exhibits greater persistence and mobility in soil than the parent compound, raising significant concerns regarding its bioavailability and potential for bioaccumulation in terrestrial and aquatic ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of terbufos sulfoxide's environmental fate, its uptake and accumulation in various organisms, and the methodologies used to assess these phenomena. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Terbufos is a widely used soil insecticide for controlling a variety of pests in crops such as corn and sugar beets.[1] Upon application, terbufos is rapidly metabolized in soil and biological systems through oxidation to terbufos sulfoxide and subsequently to terbufos sulfone.[2][3] These oxidative metabolites are of significant ecotoxicological concern as they are often as toxic, or in some cases more toxic, than the parent terbufos.[4][5] Terbufos sulfoxide, in particular, is more mobile and persistent in soil than terbufos, increasing its potential for leaching into groundwater and uptake by non-target organisms. Understanding the bioavailability and bioaccumulation of terbufos sulfoxide is therefore critical for accurately assessing its environmental risk.

Environmental Fate and Metabolism

The transformation of terbufos to terbufos sulfoxide is a key process governing its environmental behavior. In soil, terbufos has a relatively short half-life of approximately 5 days, while the total terbufos-related residues can persist for around 100 days. The concentration of terbufos sulfoxide in soil increases rapidly after application, reaching a maximum of around 52% of the applied dose after 30 days, before declining.

Metabolic Pathway of Terbufos

Figure 1: Metabolic pathway of Terbufos to its primary oxidative metabolites.

Data Presentation: Quantitative Analysis of Terbufos Sulfoxide

The following tables summarize quantitative data on the concentration, persistence, and bioaccumulation of terbufos sulfoxide from various studies.

| Environmental Matrix | Parameter | Value | Reference |

| Soil | Maximum Concentration | 2.6 mg/kg (52% of applied dose) at 30 days | |

| Soil | Half-life (DT50) | 136 - 174 days | |

| Soil | Soil Partition Coefficient (Kd) | 0.40 - 2.93 mL/g | |

| Sweet Corn | Concentration (10 weeks post-treatment) | 8.1 mg/kg | |

| Soybean | Total Phosphorylated Metabolites (including sulfoxide) | 43% of total extractable residue at 1 month |

Table 1: Environmental Concentrations and Persistence of Terbufos Sulfoxide.

| Organism | Tissue | Bioconcentration Factor (BCF) | Exposure | Reference |

| Bluegill Sunfish (Lepomis macrochirus) | Whole body | 680x (for parent terbufos) | Aqueous | |

| Earthworm (Lumbricus terrestris) | Tissue | Uptake higher than parent terbufos | Artificial Soil |

Table 2: Bioaccumulation of Terbufos and its Metabolites in Organisms. Note: Data specifically for terbufos sulfoxide BCF is limited; parent terbufos data is provided as an indicator of potential bioaccumulation of related compounds.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bioavailability and bioaccumulation. The following sections outline standardized protocols.

Terrestrial Bioaccumulation in Oligochaetes (Earthworms) - Adapted from OECD Guideline 317

This protocol is designed to assess the bioaccumulation of soil-bound substances in earthworms.

Objective: To determine the Bioaccumulation Factor (BAF), uptake rate constant (ks), and elimination rate constant (ke) of terbufos sulfoxide in earthworms.

Methodology:

-

Test Organism: Eisenia fetida or Enchytraeus spp. are commonly used.

-

Test Soil: Artificial soil as described in OECD Guideline 207 is recommended.

-

Test Substance Application: The test substance (terbufos sulfoxide) is uniformly incorporated into the soil. Typically, one concentration is tested, which should be around 1% of the acute LC50 for the earthworms.

-

Experimental Setup:

-

Uptake Phase: Earthworms (e.g., 5 individuals per replicate) are introduced into the treated soil and incubated for 21 days.

-

Elimination Phase: After the uptake phase, the earthworms are transferred to untreated soil for a further 21 days.

-

Sampling: Earthworm and soil samples are collected at multiple time points during both the uptake and elimination phases.

-

-

Analysis: Samples are analyzed for the concentration of terbufos sulfoxide. The BAF is calculated as the concentration in the earthworm divided by the concentration in the soil at steady state.

Experimental Workflow for Terrestrial Bioaccumulation

Figure 2: Experimental workflow for assessing terrestrial bioaccumulation.

Aquatic Bioaccumulation in Fish - Adapted from OECD Guideline 305

This guideline describes a procedure to characterize the bioconcentration potential of substances in fish.

Objective: To determine the Bioconcentration Factor (BCF) of terbufos sulfoxide in fish.

Methodology:

-

Test Organism: Species such as Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), or Rainbow Trout (Oncorhynchus mykiss) are commonly used.

-

Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.

-

Test Substance Application: The test substance is dosed into the water at one or two concentrations.

-

Experimental Setup:

-

Uptake Phase: Fish are exposed to the treated water for a period of up to 28 days, or until a steady state is reached.

-

Depuration Phase: Following the uptake phase, fish are transferred to clean, untreated water.

-

Sampling: Water and fish tissue samples are collected at various time points during both phases. A minimum of four fish should be sampled at each point.

-

-

Analysis: The concentration of terbufos sulfoxide in fish tissue and water is determined. The BCF is calculated as the concentration in the fish divided by the concentration in the water at steady state. The BCF should be expressed based on the total wet weight of the fish and can be normalized to a 5% lipid content.

Experimental Workflow for Aquatic Bioaccumulation

Figure 3: Experimental workflow for assessing aquatic bioaccumulation.

Analytical Methods

The accurate quantification of terbufos sulfoxide in environmental and biological matrices is essential.

Extraction from Soil:

-

Weigh a 100g subsample of soil.

-

Extract with 400 mL of 10% water in acetone.

-

Filter the extract.

-

Partition the filtrate with methylene chloride.

-

Evaporate the methylene chloride and reconstitute the residue in acetone for analysis.

Analysis by Gas Chromatography (GC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

GC: A common method involves oxidizing all terbufos residues to the common moiety, terbufoxon sulfone, which is then analyzed by a GC equipped with a phosphorus-selective detector.

-

LC-MS/MS: This method allows for the direct quantitative determination of terbufos, terbufos sulfoxide, and terbufos sulfone. Ion transitions monitored for terbufos sulfoxide are typically m/z 305>187 for quantification and m/z 305>243 for confirmation.

Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for terbufos and its oxidative metabolites is the inhibition of the enzyme acetylcholinesterase (AChE).

Mechanism of Action:

-

Acetylcholine (ACh), a neurotransmitter, is released into the synaptic cleft and binds to postsynaptic receptors.

-

AChE rapidly hydrolyzes ACh into acetate and choline, terminating the nerve signal.

-

Terbufos sulfoxide, an organophosphate, phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, inactive enzyme.

-

This irreversible inhibition of AChE leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, which can result in cholinergic crisis and, ultimately, respiratory failure.

Acetylcholinesterase Inhibition Pathway

Figure 4: Signaling pathway of acetylcholinesterase inhibition by Terbufos Sulfoxide.

Logical Framework for Environmental Risk Assessment

A structured approach is necessary to evaluate the environmental risk posed by pesticide metabolites like terbufos sulfoxide.

Logical Workflow for Risk Assessment

Figure 5: Logical workflow for the environmental risk assessment of Terbufos Sulfoxide.

Conclusion

Terbufos sulfoxide is a key metabolite of terbufos that warrants significant attention in environmental risk assessments due to its toxicity, persistence, and mobility. The data and protocols presented in this guide highlight the importance of studying not just the parent pesticide but also its transformation products. Standardized methodologies, such as the OECD guidelines, provide a robust framework for generating comparable data on bioaccumulation. Future research should focus on generating more specific bioconcentration data for terbufos sulfoxide across a wider range of species and environmental conditions to refine risk assessments and ensure the protection of terrestrial and aquatic ecosystems. The use of advanced analytical techniques will be crucial in detecting and quantifying low levels of this metabolite in complex matrices. A comprehensive understanding of the entire lifecycle of terbufos and its metabolites is essential for informed regulatory decisions and sustainable agricultural practices.

References

- 1. Uptake, metabolism and toxicity of terbufos in the earthworm (Lumbricus terrestris) exposed to counter®‐15G in artificial soils | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. OECD 317: Bioaccumulation in Terrestrial Oligochaetes – Bioaccumulation in Earthworms | ibacon GmbH [ibacon.com]

- 3. OECD Guidelines for the Testing of Chemicals, Section 3 Test No. 317 ... - OECD - Google Libros [books.google.com.cu]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Terbufos Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbufos, an organophosphate insecticide, is metabolized in the environment and biological systems to several products, including the toxicologically significant metabolite, Terbufos sulfoxide. Accurate and sensitive detection of Terbufos sulfoxide is crucial for environmental monitoring, food safety assessment, and toxicological studies. These application notes provide detailed protocols for the analysis of Terbufos sulfoxide in various matrices using gas chromatography (GC) and liquid chromatography (LC) techniques.

Analytical Methods Overview

The primary analytical methods for the determination of Terbufos sulfoxide involve chromatographic separation followed by sensitive detection. Gas chromatography, often coupled with a flame photometric detector (FPD) or a mass spectrometer (MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and robust techniques employed.[1][2][3][4][5] The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

A common strategy in some GC-based methods involves the oxidation of Terbufos and its metabolites to a single common moiety, terbufoxon sulfone, for simplified analysis. However, direct analysis of Terbufos sulfoxide is also achievable, particularly with LC-MS/MS, which offers high selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the detection of Terbufos and its metabolites, including Terbufos sulfoxide.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Terbufos and its Metabolites in Water by LC-MS/MS

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

| Terbufos | 0.02 | 0.1 |

| Terbufos sulfoxide | 0.02 | 0.1 |

| Terbufos sulfone | 0.02 | 0.1 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Terbufos and its Metabolites in Soil and Sediment by LC-MS/MS

| Analyte | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |

| Terbufos | 0.002 | 0.01 |

| Terbufos sulfoxide | 0.002 | 0.01 |

| Terbufos sulfone | 0.002 | 0.01 |

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Terbufos and its Metabolites in Tea by LC-MS/MS

| Analyte | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |

| Terbufos | 0.001 - 0.01 | 0.002 - 0.03 |

| Terbufos sulfoxide | 0.001 - 0.01 | 0.002 - 0.03 |

| Terbufos sulfone | 0.001 - 0.01 | 0.002 - 0.03 |

| Terbufos-OXON | 0.001 - 0.01 | 0.002 - 0.03 |

| Terbufos-OXON sulfoxide | 0.001 - 0.01 | 0.002 - 0.03 |

| Terbufos-OXON sulfone | 0.001 - 0.01 | 0.002 - 0.03 |

Experimental Protocols

Protocol 1: Analysis of Terbufos Sulfoxide in Soil and Sediment by LC-MS/MS

This protocol is based on the methods described in EPA reviews for the determination of Terbufos and its degradation products in soil and sediment.

1. Sample Preparation and Extraction

-

Weigh 10 g of the soil or sediment sample into a 50 mL polypropylene centrifuge tube.

-

Fortify with a known amount of Terbufos, Terbufos sulfoxide, and Terbufos sulfone standards for quality control if required.

-

Add 20 mL of a methanol:water (90:10 v/v) extraction solvent.

-

Shake vigorously for a minimum of 1 hour on a mechanical shaker.

-

Centrifuge the sample at 3000 rpm for 5 minutes to separate the solid and liquid phases.

-

Collect the supernatant (extract).

2. Solid Phase Extraction (SPE) Cleanup

-

Condition a solid-phase extraction cartridge (e.g., C18) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the sample extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of a water:methanol (90:10 v/v) solution to remove interferences.

-

Elute the analytes with 10 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of acetonitrile:water (60:40 v/v) for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters

-

LC System: Agilent 1200 series or equivalent

-

Column: Zorbax Eclipse Plus C18, 4.6 x 75 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

MS System: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Transitions:

-

Terbufos: m/z 289 > 233 (Quantitation), m/z 289 > 199 (Confirmation)

-

Terbufos sulfoxide: m/z 305 > 187 (Quantitation), m/z 305 > 243 (Confirmation)

-

Terbufos sulfone: m/z 321 > 171 (Quantitation), m/z 321 > 265 (Confirmation)

-

References

Application Note: Quantification of Terbufos Sulfoxide using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terbufos is a systemic organophosphate insecticide and nematicide used to control a variety of pests in crops such as corn, sugar beets, and sorghum. Following application, terbufos is metabolized in the environment and biological systems into several products, including terbufos sulfoxide and terbufos sulfone. Terbufos sulfoxide (C₉H₂₁O₃PS₃) is a primary metabolite of significant toxicological concern.[1][2] Monitoring its presence and concentration in environmental and agricultural matrices is crucial for assessing food safety and environmental impact. This application note provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the reliable quantification of terbufos sulfoxide.

Principle of the Method

This method employs Gas Chromatography (GC) coupled with Mass Spectrometry (MS) for the separation, identification, and quantification of terbufos sulfoxide. The procedure involves extracting the analyte from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into the GC-MS system. The GC separates terbufos sulfoxide from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing highly selective and sensitive detection. Quantification is achieved by comparing the response of the analyte in the sample to that of known concentration standards.

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

GC-MS System: Agilent 6890N GC with 5975B MSD or equivalent.[3]

-

GC Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Autosampler: Agilent 7683B or equivalent.

-

Analytical balance, vortex mixer, centrifuge, rotary evaporator.

-

Solid Phase Extraction (SPE) cartridges (e.g., ENVI-Carb-II/PSA).

-

Syringes, vials, pipettes, and standard laboratory glassware.

-

-

Reagents:

-

Solvents: Acetonitrile, Acetone, Ethyl Acetate, Methylene Chloride (all pesticide residue grade or higher).

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium sulfate (Na₂SO₄), primary secondary amine (PSA) sorbent.

-

Gases: Helium (carrier gas, 99.999% purity).

-

Standards: Certified reference standard of Terbufos Sulfoxide (≥98% purity).

-

Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of terbufos sulfoxide standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate. Store at 4°C.

-

Intermediate Standard Solution (10 µg/mL): Pipette 10 mL of the primary stock solution into a 100 mL volumetric flask and dilute to the mark with ethyl acetate.

-

Working Standard Solutions (0.05 - 2.0 µg/mL): Prepare a series of calibration standards by serial dilution of the intermediate standard solution with ethyl acetate. A typical calibration curve might include concentrations of 0.05, 0.1, 0.25, 0.5, 1.0, and 2.0 µg/mL.

Sample Preparation (QuEChERS Method for Vegetable Matrix)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis.

-

Extraction:

-

Weigh 10 g of a homogenized sample (e.g., spinach, lettuce) into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl).

-

Immediately shake for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 3000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup (dSPE):

-

Transfer a 2 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 300 mg MgSO₄ and 50 mg PSA sorbent.

-

Vortex for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the final supernatant into a GC vial for analysis.

-

GC-MS Instrumental Parameters

The following parameters are provided as a guideline and may require optimization for specific instruments.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial: 50°C, hold for 1 min. Ramp 1: 25°C/min to 150°C. Ramp 2: 10°C/min to 280°C, hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | Quantifier Ion: To be determined based on fragmentation patternQualifier Ions: To be determined based on fragmentation pattern(Note: Due to potential thermal degradation of terbufos sulfoxide in the GC inlet, monitoring for degradation products may be necessary. Characteristic ions for the parent terbufos include m/z 231, 103, and 153.) |

Data Presentation

Method Validation Data Summary

The performance of the method should be validated to ensure accuracy and reliability. The following table summarizes expected performance characteristics for the analysis of organophosphate pesticides using GC-MS.

| Parameter | Typical Value | Description |

| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve over the defined concentration range. |

| Limit of Detection (LOD) | 0.002 mg/kg | The lowest concentration of analyte that can be reliably detected above the background noise. |

| Limit of Quantification (LOQ) | 0.01 mg/kg | The lowest concentration of analyte that can be quantitatively determined with acceptable precision. |

| Recovery (%) | 80 - 110% | The percentage of the known amount of analyte recovered from a spiked matrix sample. |

| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |

Note: Data presented are typical values derived from literature for organophosphate pesticide analysis and may vary based on matrix and instrumentation.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS quantification of Terbufos Sulfoxide.

Caption: Workflow for GC-MS analysis of Terbufos Sulfoxide.

References

Application Note: Ultrasensitive Quantification of Terbufos Sulfoxide in Environmental Matrices by LC-MS/MS

Abstract

This application note details a robust and highly sensitive method for the determination of terbufos sulfoxide, a major metabolite of the organophosphate insecticide terbufos, in various environmental matrices. The protocol employs a streamlined sample preparation procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method provides excellent specificity, accuracy, and precision, meeting the stringent requirements for environmental monitoring. The established limit of quantification (LOQ) is as low as 0.01 mg/kg in soil and sediment, and 0.1 µg/L in water, making it suitable for trace-level analysis.

Introduction

Terbufos is a widely used soil insecticide and nematicide for the protection of various crops.[1] Following its application, terbufos is metabolized in the environment to more persistent and toxic compounds, including terbufos sulfoxide and terbufos sulfone.[1] Due to their potential risks to ecosystems and human health, regulatory bodies worldwide have set maximum residue limits (MRLs) for terbufos and its metabolites in environmental samples. Consequently, sensitive and reliable analytical methods are crucial for monitoring their presence and ensuring environmental safety. This application note presents a validated LC-MS/MS method for the quantitative analysis of terbufos sulfoxide in soil, sediment, and water samples.

Experimental Protocols

Sample Preparation

For Soil and Sediment Samples:

-

Extraction: Weigh a representative 10 g subsample of the homogenized soil or sediment into a 50 mL polypropylene centrifuge tube. Add 20 mL of a 90:10 (v/v) mixture of methanol and water.[2][3]

-

Shaking: Cap the tube and shake vigorously for a minimum of 60 minutes using a mechanical shaker. The entire extraction process should be completed within 2.5 hours.[3]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Cleanup: Pass the supernatant through a 0.22 µm syringe filter to remove any particulate matter. The filtered extract is then ready for LC-MS/MS analysis. For some matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.

For Water Samples:

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol and 5 mL of deionized water.

-

Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Elution: Elute the retained analytes with 10 mL of acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a 60:40 (v/v) mixture of acetonitrile and water for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Terbufos | 289 | 233 | 199 |

| Terbufos Sulfoxide | 305 | 187 | 243 |

| Terbufos Sulfone | 321 | 171 | 265 |

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).

| Matrix | Analyte | LOD | LOQ | Fortification Level | Mean Recovery (%) | RSD (%) |

| Soil/Sediment | Terbufos | 0.002 mg/kg | 0.01 mg/kg | 0.01 mg/kg | 95.3 | 5.8 |

| 0.1 mg/kg | 98.7 | 4.2 | ||||

| Terbufos Sulfoxide | 0.002 mg/kg | 0.01 mg/kg | 0.01 mg/kg | 92.1 | 6.5 | |

| 0.1 mg/kg | 96.4 | 3.9 | ||||

| Terbufos Sulfone | 0.002 mg/kg | 0.01 mg/kg | 0.01 mg/kg | 97.2 | 5.1 | |

| 0.1 mg/kg | 99.1 | 3.5 | ||||

| Water | Terbufos | 0.02 µg/L | 0.1 µg/L | 0.1 µg/L | 99.2 | 2.8 |

| 1.0 µg/L | 101.5 | 1.9 | ||||

| Terbufos Sulfoxide | 0.02 µg/L | 0.1 µg/L | 0.1 µg/L | 97.8 | 3.1 | |

| 1.0 µg/L | 100.3 | 2.2 | ||||

| Terbufos Sulfone | 0.02 µg/L | 0.1 µg/L | 0.1 µg/L | 98.5 | 2.9 | |

| 1.0 µg/L | 102.1 | 2.0 |

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of Terbufos sulfoxide.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the routine monitoring of terbufos sulfoxide in diverse environmental matrices. The simple and efficient sample preparation protocols, combined with the high selectivity and sensitivity of tandem mass spectrometry, allow for the accurate quantification of this metabolite at levels relevant for environmental risk assessment. The method performance characteristics, including linearity, LOQ, accuracy, and precision, meet the typical requirements for regulatory compliance monitoring.

References

Application Notes and Protocols for the Extraction of Terbufos Sulfoxide from Soil and Water Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of terbufos sulfoxide and related compounds from soil and water matrices. The methodologies outlined are based on established analytical procedures and are intended to guide researchers in the accurate quantification of these analytes.

Introduction

Terbufos is a systemic organophosphate insecticide and nematicide used to control a variety of pests in crops such as corn and sugar beets. In the environment, terbufos is rapidly metabolized to more persistent and toxic compounds, including terbufos sulfoxide and terbufos sulfone.[1] Due to their potential for groundwater contamination and toxicity, monitoring for terbufos and its degradation products in soil and water is crucial. This document details robust extraction methods coupled with sensitive analytical techniques for their determination.

Analytical Methods Overview

The primary analytical techniques for the detection and quantification of terbufos sulfoxide are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).

-

Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) in phosphorus mode or a mass selective detector (MSD) is a common method for analyzing terbufos and its metabolites.[2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of terbufos, terbufos sulfoxide, and terbufos sulfone in complex matrices like soil and water.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the extraction and analysis of terbufos sulfoxide and related compounds from soil and water samples.

Table 1: Quantitative Data for Water Samples

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |

| Terbufos Sulfoxide | LC-MS/MS | 0.02 µg/L | 0.1 µg/L | Not Specified | |

| Terbufos | LC-MS/MS | 0.02 µg/L | 0.1 µg/L | Not Specified | |

| Terbufos Sulfone | LC-MS/MS | 0.02 µg/L | 0.1 µg/L | Not Specified | |

| Terbufos & Metabolites | GC/FPD | Not Specified | 0.001 mg/kg | Not Specified |

Table 2: Quantitative Data for Soil and Sediment Samples

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |

| Terbufos Sulfoxide | LC-MS/MS | 0.002 mg/kg | 0.01 mg/kg | Not Specified | |

| Terbufos | LC-MS/MS | 0.002 mg/kg | 0.01 mg/kg | Not Specified | |

| Terbufos Sulfone | LC-MS/MS | 0.002 mg/kg | 0.01 mg/kg | Not Specified | |

| Terbufos & Metabolites | GC/FPD | Not Specified | 0.05 mg/kg | Not Specified | |

| Terbufos & Metabolites | QuEChERS-HPLC-UV | 4-493 µg/kg | Not Specified | 83-113% |

Experimental Protocols

Protocol 1: Extraction of Terbufos Sulfoxide from Water by Solid-Phase Extraction (SPE)

This protocol is based on the EPA method for the determination of terbufos and its degradates in water.

Materials:

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Acetone (HPLC grade)

-

Water (HPLC grade)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, 5 mL of n-hexane, 5 mL of acetone, 5 mL of methanol, and 5 mL of water sequentially in a slow dropwise fashion.

-

Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of 2-3 mL/min.

-

Washing: Wash the cartridge with 5 mL of HPLC-grade water.

-

Drying: Dry the cartridge under vacuum for 60 minutes.

-

Elution: Elute the analytes from the cartridge with 6 mL of n-hexane-acetone (3:1, v/v) followed by 5 mL of methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile:water 60:40, v/v) for LC-MS/MS analysis.

Caption: Workflow for SPE of Terbufos Sulfoxide from Water.

Protocol 2: Extraction of Terbufos Sulfoxide from Soil by Liquid-Solid Extraction (LSE)

This protocol is a conventional method for extracting terbufos and its metabolites from soil samples.

Materials:

-

10% aqueous acetone or 10% aqueous methanol

-

Methylene chloride (Dichloromethane)

-

Sodium chloride (NaCl) solution (23%)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Shaker

-

Filter paper

Procedure:

-

Extraction: Weigh 100 g of soil into a glass jar. Add 400 mL of 10% aqueous acetone and shake vigorously for an extended period (e.g., 1-2 hours).

-

Filtration: Filter the extract through a Buchner funnel with filter paper.

-

Liquid-Liquid Partitioning: Transfer a 250 mL aliquot of the filtrate to a separatory funnel. Add 300 mL of water and 20 mL of 23% NaCl solution.

-

Solvent Extraction: Add 100 mL of methylene chloride and shake for 45 seconds. Allow the layers to separate and drain the lower organic layer through anhydrous sodium sulfate. Repeat the extraction with an additional 100 mL of methylene chloride.

-

Concentration: Combine the methylene chloride extracts and evaporate to near dryness using a rotary evaporator.

-

Solvent Exchange: Add 30 mL of acetonitrile and evaporate to dryness.

-

Reconstitution: Dissolve the residue in 5 mL of acetone for GC analysis or a suitable solvent for LC-MS/MS analysis.

Caption: Workflow for LSE of Terbufos Sulfoxide from Soil.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil

The QuEChERS approach is a streamlined and effective method for the multi-residue analysis of pesticides in various matrices, including soil.

Materials:

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

-

Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Hydration (if necessary): For dry soil, weigh 3 g into a 50 mL centrifuge tube, add 7 mL of water, vortex, and allow to hydrate for 30 minutes. For moist soil (≥70% water content), use 10 g of sample.

-

Extraction: Add 10 mL of acetonitrile to the sample tube. Shake or vortex for 5 minutes.

-

Salting Out: Add the QuEChERS extraction salts, shake vigorously for 1 minute, and then centrifuge at ≥ 5000 rcf for 5 minutes.

-

Dispersive SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Cleanup: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥ 5000 rcf for 2 minutes.

-

Final Extract: Transfer the purified extract into an autosampler vial for LC-MS/MS analysis.

Analytical Instrument Conditions

LC-MS/MS Conditions (Example)

-

LC Column: C18 column (e.g., 100mm x 2.1mm, 2.7µm)

-

Mobile Phase: Gradient elution with A) 0.1% formic acid + 5mM ammonium acetate in water and B) 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Ionization: Electrospray Ionization (ESI), positive mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Terbufos: m/z 289 > 233

-

Terbufos sulfoxide: m/z 305 > 187

-

Terbufos sulfone: m/z 321 > 171

-

GC/FPD Conditions (Example)

-

GC Column: Capillary column suitable for organophosphate pesticide analysis

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 125°C, ramped at 4°C/min to 170°C and hold for 10 minutes.

-

Carrier Gas: Helium at a flow rate of 25 mL/min.

-

Detector: Flame Photometric Detector (FPD) in phosphorus mode

-

Detector Temperature: 250°C

These protocols and data provide a comprehensive guide for the extraction and analysis of terbufos sulfoxide from environmental samples. It is recommended that each laboratory validates these methods for their specific instrumentation and sample matrices.

References

Application Note: Solid-Phase Extraction for Terbufos Sulfoxide Cleanup

Abstract

This application note provides a detailed protocol for the cleanup of Terbufos sulfoxide from various environmental and biological matrices using solid-phase extraction (SPE). Terbufos, an organophosphate insecticide, and its metabolite, Terbufos sulfoxide, are of significant environmental and toxicological concern. Effective sample cleanup is crucial for accurate quantification by chromatographic techniques. This document outlines the methodologies for sample preparation, SPE cleanup, and subsequent analysis, providing researchers and scientists with a comprehensive guide. Quantitative data on recovery and limits of detection are summarized, and a graphical representation of the experimental workflow is provided.

Introduction

Terbufos is a systemic and soil organophosphate insecticide and nematicide. In the environment and within biological systems, it is metabolized to more toxic compounds, including Terbufos sulfoxide and Terbufos sulfone.[1][2] Accurate monitoring of these compounds is essential for assessing environmental contamination and potential exposure risks. Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes interfering matrix components, thereby improving the accuracy and sensitivity of subsequent analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The choice of SPE sorbent and elution solvents is critical for achieving high recovery of the target analytes. This note details a robust SPE protocol for the cleanup of Terbufos sulfoxide.

Materials and Reagents

-

SPE Cartridges: Supelclean™ ENVI-Carb™ II/PSA, or other suitable polymeric reversed-phase sorbents.

-

Solvents: Acetonitrile, Toluene, Methanol, Dichloromethane, Ethyl Acetate (all HPLC or pesticide residue grade).

-

Reagents: Anhydrous Sodium Sulfate, Sodium Chloride.

-

Standards: Certified reference standards of Terbufos and Terbufos sulfoxide.

-

Apparatus: SPE manifold, vortex mixer, centrifuge, nitrogen evaporator, analytical balance, volumetric flasks, pipettes, and autosampler vials.

Experimental Protocols

Sample Preparation

The appropriate sample preparation procedure will vary depending on the matrix.

A. Water Samples: A dispersive SPE method using multiwalled carbon nanotubes has been developed for the determination of 15 organophosphorus pesticides, including Terbufos sulfoxide, from environmental water samples.[4]

-

Adjust the pH of a 200 mL water sample to 6.0.

-

Add 130 mg of multiwalled carbon nanotubes.

-

Vortex or stir the mixture to ensure thorough interaction between the sorbent and the analytes.

-

Elute the analytes from the sorbent with 25-30 mL of dichloromethane.

B. Soil and Sediment Samples:

-

Fortify soil or sediment samples with known amounts of Terbufos and its metabolites (e.g., 0.01 and 0.1 mg/Kg).

-

Extract the samples with a mixture of methanol and water (90:10 v/v).

-

Proceed to the SPE cleanup step.

C. Blood Samples:

-

Extract a 2 mL blood sample with acetonitrile.

-

The pesticides are then isolated using a dual-layer, ENVI-Carb-II/PSA solid-phase extraction procedure.

Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guideline and may need optimization based on the specific sample matrix and analytical instrumentation.

A. Conditioning:

-

Condition a multi-layer Supelclean™ ENVI-Carb™ II/PSA SPE cartridge with 5 mL of acetonitrile:toluene (3:1).

-

Ensure the sorbent bed does not go dry before loading the sample.

B. Sample Loading:

-

Load the sample extract (from the sample preparation step) onto the conditioned SPE cartridge.

-

Maintain a slow and steady flow rate of approximately 1-2 mL/min.

-

Collect the eluate as waste.

C. Washing:

-

Wash the cartridge to remove co-extracted interferences. This step may need to be optimized. For many pesticide applications, a small volume of a solvent mixture similar to the extraction solvent but with a lower elution strength is used.

D. Elution:

-

Elute the target analytes (Terbufos and its metabolites) from the SPE cartridge with 15 mL of acetonitrile:toluene (3:1) into a collection tube.

Sample Concentration and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for the analytical instrument, such as 0.5 mL of acetonitrile:toluene (3:1) for GC/MS analysis or acetonitrile:water (60:40 v/v) for LC-MS/MS analysis.

-

Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation

The following tables summarize the quantitative data for the analysis of Terbufos and its metabolites using SPE cleanup.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Terbufos and its Metabolites.

| Analyte | Matrix | LOD (mg/Kg) | LOQ (mg/Kg) | Reference |

| Terbufos | Soil and Sediment | 0.002 | 0.01 | |

| Terbufos Sulfoxide | Soil and Sediment | 0.002 | 0.01 | |

| Terbufos Sulfone | Soil and Sediment | 0.002 | 0.01 | |

| Terbufos | Blood | 0.3 ppm (Method LOD) | - |

Table 2: Recovery Data for Terbufos and Metabolites.

| Analyte(s) | Matrix | SPE Sorbent/Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| 15 Organophosphorus Pesticides (including Terbufos sulfoxide) | Environmental Water | Multiwalled Carbon Nanotubes (Dispersive SPE) | 67-107 | <10.1 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of Terbufos sulfoxide.

Caption: General workflow for SPE cleanup of Terbufos sulfoxide.

Discussion

The selection of the SPE sorbent is a critical parameter for achieving optimal cleanup and recovery. For the analysis of Terbufos and its metabolites, which have a range of polarities, multi-component sorbents like ENVI-Carb™ II/PSA are effective. The ENVI-Carb™ II component provides reversed-phase and graphitized carbon characteristics for removing nonpolar to moderately polar interferences, while the PSA (primary secondary amine) component removes polar, acidic interferences. Dispersive SPE with materials like multiwalled carbon nanotubes also shows promise for high-throughput analysis of water samples.

Matrix effects can significantly impact the accuracy of chromatographic analysis, often leading to either suppression or enhancement of the analyte signal. A robust SPE cleanup procedure is essential to minimize these effects. It is always recommended to validate the method for each specific matrix by evaluating recovery and matrix effects.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of Terbufos sulfoxide from various matrices. The presented methodologies, when properly implemented and validated, can yield high recovery and low limits of detection, enabling accurate and reliable quantification of this important pesticide metabolite. The choice of SPE sorbent and optimization of the protocol are key to overcoming challenges associated with complex sample matrices.

References

Application Note: High-Throughput Analysis of Terbufos Sulfoxide in Agricultural Products using the QuEChERS Method Coupled with LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbufos, a systemic organophosphate insecticide and nematicide, is widely used in agriculture to protect crops such as corn, sugar beets, and sorghum. Following application, terbufos is metabolized in plants and soil into more polar and toxic compounds, primarily terbufos sulfoxide and terbufos sulfone. Due to its toxicity, monitoring the residues of terbufos and its metabolites in agricultural commodities is crucial for ensuring food safety and regulatory compliance.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in pesticide residue analysis due to its simplicity, high throughput, and broad applicability. This application note provides a detailed protocol for the extraction and cleanup of terbufos sulfoxide from various agricultural matrices using a modified QuEChERS method, followed by sensitive and selective quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approach

The overall workflow for the analysis of terbufos sulfoxide in agricultural products involves sample homogenization, extraction with acetonitrile, partitioning using salts, and cleanup of the extract by dispersive solid-phase extraction (dSPE). The final extract is then analyzed by LC-MS/MS. This method is based on the widely accepted AOAC and EN 15662 standard protocols for QuEChERS.

Data Presentation

The following tables summarize the quantitative performance data for the analysis of terbufos sulfoxide in various matrices using the QuEChERS method followed by LC-MS/MS analysis.

Table 1: Method Performance for Terbufos Sulfoxide in Various Matrices

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |

| Tea | 0.01 | 81.5 - 103.9 | 0.9 - 10.1 | 0.001 - 0.01 | 0.002 - 0.03 |

| Tea | 0.50 | 81.5 - 103.9 | 0.9 - 10.1 | 0.001 - 0.01 | 0.002 - 0.03 |

| Tea | 2.00 | 81.5 - 103.9 | 0.9 - 10.1 | 0.001 - 0.01 | 0.002 - 0.03 |

| Soil and Sediment | 0.01 | Not Specified | Not Specified | 0.002 | 0.01 |

| Soil and Sediment | 0.1 | Not Specified | Not Specified | 0.002 | 0.01 |

Data for tea sourced from a study on Terbufos and its five metabolites[1]. Data for soil and sediment from an EPA review[2].

Table 2: LC-MS/MS Parameters for Terbufos Sulfoxide

| Parameter | Value |

| Ionization Mode | Positive Electrospray (ESI+) |

| Precursor Ion (m/z) | 305.0 |

| Product Ion for Quantification (m/z) | 187.0 |

| Product Ion for Confirmation (m/z) | 243.0 |

| Collision Energy | Optimized for the specific instrument |

Ion transitions sourced from an EPA review document[2].

Experimental Protocols

Sample Preparation and Homogenization

-

For high-moisture commodities (e.g., fruits, vegetables), chop the sample into small pieces and homogenize using a high-speed blender.

-

For low-moisture commodities (e.g., cereals, grains), grind the sample to a fine powder using a laboratory mill.

-

For all samples, ensure a representative portion is taken for analysis. Store homogenized samples at -20°C prior to extraction to prevent degradation of the analyte.

QuEChERS Extraction (Modified AOAC Official Method 2007.01)

-

Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples like cereals, first add 10 mL of reagent water and allow to hydrate for 30 minutes.

-

Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.

-

Cap the tube and shake vigorously for 1 minute to ensure the solvent thoroughly mixes with the sample.

-

Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc).

-

Immediately cap and shake vigorously for 1 minute. The anhydrous MgSO₄ absorbs excess water and promotes partitioning, while the sodium acetate buffers the sample.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in the separation of the sample solids and the acetonitrile layer containing the pesticides.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE centrifuge tube. The dSPE tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of primary secondary amine (PSA) sorbent. For samples with high pigment content (e.g., spinach, leafy greens), a dSPE tube containing an additional sorbent like graphitized carbon black (GCB) may be necessary. However, GCB should be used with caution as it can adsorb planar pesticides.

-

Cap the dSPE tube and shake vigorously for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The supernatant is the final extract.

Final Extract Preparation and LC-MS/MS Analysis

-

Transfer a portion of the final extract into an autosampler vial.

-

Inject an appropriate volume (e.g., 1-5 µL) into the LC-MS/MS system.

-

Quantification should be performed using a matrix-matched calibration curve to compensate for any matrix effects (signal enhancement or suppression).

Visualizations

Caption: Workflow of the QuEChERS method for Terbufos sulfoxide analysis.

Caption: Metabolic pathway of Terbufos to Terbufos sulfoxide.

References

Application Note: Derivatization of Terbufos Sulfoxide for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Abstract